molecular formula C11H17NO2 B7590987 (S)-3-(Benzyl(methyl)amino)propane-1,2-diol

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol

Cat. No. B7590987
M. Wt: 195.26 g/mol
InChI Key: HGPHYOVGIFFHJB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as BMAP-28, is a synthetic antimicrobial peptide that has gained significant attention in recent years due to its potent antimicrobial properties. This peptide is a member of the cathelicidin family of antimicrobial peptides and is synthesized using solid-phase peptide synthesis.

Mechanism of Action

The mechanism of action of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol involves the disruption of bacterial cell membranes. The peptide binds to the bacterial cell membrane, causing destabilization and ultimately leading to cell death. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Biochemical and Physiological Effects
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been shown to have potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of certain infectious diseases. However, one of the limitations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol.

Future Directions

There are several future directions for research on (S)-3-(Benzyl(methyl)amino)propane-1,2-diol. One area of research is the development of novel formulations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol, such as liposomal or nanoparticle-based formulations, which may enhance its antimicrobial activity and reduce its potential toxicity. Another area of research is the investigation of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in combination with other antimicrobial agents, which may enhance its efficacy against certain pathogens. Additionally, further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in clinical settings.

Synthesis Methods

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is synthesized on a solid support, typically a resin, and the amino acids are added in a specific order using a series of chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been extensively studied for its antimicrobial properties and has shown potent activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory properties, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.

properties

IUPAC Name

(2S)-3-[benzyl(methyl)amino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHYOVGIFFHJB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.